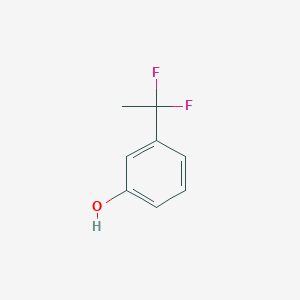

3-(1,1-Difluoroethyl)phenol

Description

Significance of Fluorine in Contemporary Chemical Research

Fluorine is the most electronegative element, and its small size allows it to act as a unique substitute for hydrogen. tandfonline.com The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, including metabolic stability, binding affinity to target proteins, lipophilicity, and basicity (pKa). acs.orgtandfonline.comacs.org These modifications are often beneficial in drug design; it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. rsc.org The strength of the carbon-fluorine bond contributes to increased metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes like cytochrome P-450. tandfonline.com Furthermore, the strategic placement of fluorine can influence a molecule's conformation and improve its ability to permeate biological membranes. acs.orgnih.gov Beyond medicine, fluorinated compounds are integral to advanced materials, prized for their thermal stability and unique hydrophobic properties. researchgate.net

Overview of Phenolic Scaffolds in Organic Synthesis

Phenolic scaffolds are structural motifs of immense importance, appearing in a vast array of natural products, pharmaceuticals, and industrial chemicals. units.itrsc.orgrsc.org Natural products like vitamin E and various hormones contain phenolic moieties, which often contribute to their biological functions, such as antioxidant activity. units.it In the pharmaceutical industry, about ten percent of the top-selling drugs are derived from phenol-containing structures. units.it Phenols serve as versatile building blocks in organic synthesis, allowing for the construction of more complex molecules. rsc.org Modern synthetic methods, including C-H functionalization, have been developed to efficiently modify the phenolic ring, enabling the creation of diverse and valuable compounds with tailored properties. rsc.orgrsc.org The inherent reactivity of the hydroxyl group and the aromatic ring makes phenols a prime substrate for creating new chemical entities with wide-ranging applications. researchgate.netnih.gov

Importance of the 1,1-Difluoroethyl Moiety in Advanced Chemical Design

The 1,1-difluoroethyl group (–CF2CH3) has gained considerable attention as a valuable substituent in advanced chemical design. nih.govnih.gov It is often considered a bioisostere of the methoxy (B1213986) group (–OCH3), meaning it has a similar size and electronic features, allowing it to replace the methoxy group in bioactive molecules. nih.govnii.ac.jp This substitution can lead to significant advantages, such as improved metabolic stability and enhanced potency. nih.gov For example, the replacement of a methoxy group with a 1,1-difluoroethyl group in a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor resulted in a notable increase in its potency. nih.gov The inclusion of this moiety can modulate a molecule's properties, including its ability to act as a hydrogen bond donor. rsc.org The development of new synthetic methods to directly introduce the 1,1-difluoroethyl group onto aromatic rings is an active area of research, driven by the potential to create novel pharmaceuticals and agrochemicals. rsc.orgnih.govnih.gov

Research Landscape and Specific Focus on 3-(1,1-Difluoroethyl)phenol

The specific isomer this compound is part of the broader class of fluorinated phenols, which are explored for their unique physicochemical properties. nih.govnih.gov While direct and extensive research focused solely on this compound is not widely available in public literature, the research landscape of its close analogs and related structures provides a strong indication of its potential properties and applications.

Synthetic strategies for creating similar molecules often involve either the direct fluorination of a precursor or the coupling of a pre-fluorinated building block. nih.govbeilstein-journals.org For instance, methods for the synthesis of (1,1-difluoroethyl)arenes have been developed using nickel-catalyzed cross-coupling of arylboronic acids with 1,1-difluoroethyl chloride. nih.gov Other approaches involve the reaction of phenols with reagents like halothane (B1672932) to generate aryl gem-difluoroalkyl ethers. beilstein-journals.orgbeilstein-journals.orgnih.gov These general methods suggest viable pathways for the synthesis of this compound.

The properties of fluorinated phenols are of significant interest. Fluorination is known to increase the acidity of the phenolic hydroxyl group and alter the molecule's lipophilicity. nih.govrsc.org The table below presents physicochemical property data for a closely related isomer, providing an insight into the expected characteristics of this compound class.

Table 1: Physicochemical Properties of a Representative (Difluoroethyl)phenol Isomer

| Property | Value (for 4-(2,2-difluoroethyl)phenol) |

|---|---|

| IUPAC Name | 4-(2,2-difluoroethyl)phenol |

| CAS Number | 1784794-52-0 |

| Molecular Weight | 158.15 g/mol |

| Molecular Formula | C₈H₈F₂O |

Data sourced from publicly available chemical databases for a closely related isomer.

Research into fluorinated phenols and compounds containing the 1,1-difluoroethyl moiety is often driven by the search for new bioactive molecules. nih.govresearchgate.net The unique electronic environment created by the fluorine atoms can lead to novel interactions with biological targets. While detailed findings on this compound itself are scarce, the established importance of its constituent parts—the phenol (B47542) scaffold and the 1,1-difluoroethyl group—marks it as a compound of potential interest for future investigation in medicinal and materials chemistry.

Table 2: Spectroscopic Data for a Related Aryl 1,1-Difluoroethyl Compound

| Data Type | Values for (4-Bromophenyl)(1,1-difluoroethyl)sulfane |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 8.8 Hz, 2H), 7.46 (d, J = 8.8 Hz, 2H), 1.93 (t, J = 16.8 Hz, 3H) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ –66.46 (q, J = 16.5 Hz, 2F) |

This data is for a structurally related compound to illustrate typical spectral characteristics of the 1,1-difluoroethyl group on an aromatic ring. Sourced from a study on aryl α,α-difluoroethyl thioethers.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQMXYJQTCGJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1,1 Difluoroethyl Phenol and Analogues

Strategies for Direct Introduction of the 1,1-Difluoroethyl Group onto Aromatic Rings

The direct installation of a 1,1-difluoroethyl group onto an aromatic system represents an efficient and convergent approach to synthesizing 3-(1,1-difluoroethyl)phenol and its analogues. These methods often leverage the unique reactivity of organofluorine compounds and have seen significant advancements through the development of novel catalytic systems.

Transition Metal-Catalyzed Difluoroethylation Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and its application to the synthesis of fluoroalkylated aromatics has been particularly fruitful. Palladium, copper, and nickel catalysts have all been successfully employed in the difluoroethylation of aromatic precursors.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct difluoroethylation of phenols using this method is less common, the arylation of α,α-difluoroketones followed by cleavage of the C-C bond provides an indirect route to difluoromethylarenes. This approach involves the coupling of aryl bromides or chlorides with an α,α-difluoroketone, catalyzed by a palladium complex, to yield an α-aryl-α,α-difluoroketone. Subsequent base-induced cleavage of the acyl-aryl bond furnishes the desired difluoromethylarene. This two-step, one-pot procedure has been shown to be effective for a range of electronically diverse aryl and heteroaryl halides. acs.org

Additionally, palladium catalysts have been utilized in the coupling of fluoroalkylamines with aryl halides. nih.gov While not directly producing a phenol (B47542), these methods are crucial for creating precursors that can be later converted to the target phenolic compounds. The use of weaker bases like potassium phenoxide (KOPh) has been shown to be advantageous in these reactions, as the fluoroalkylaniline products can be unstable under the typically harsh basic conditions. nih.gov

Copper-mediated and catalyzed reactions offer a cost-effective and versatile alternative to palladium-based systems for the introduction of fluoroalkyl groups. Copper reagents, such as (phen)CuRF, have been successfully used for the perfluoroalkylation of heteroaryl bromides. acs.org These reactions proceed under mild conditions and tolerate a variety of common functional groups. acs.org

More specifically, copper-catalyzed difluoroalkylation reactions have been developed for various substrates. For instance, the oxydifluoroalkylation of β,γ-unsaturated oximes and the difluoroalkylation of alkenyl carboxylic acids have been achieved using copper catalysts under mild conditions. mdpi.com These methods often proceed through a radical-based mechanism and provide access to a range of fluorine-containing heterocycles and lactones. mdpi.com Furthermore, copper has been shown to catalyze the C-H difluoroalkylation of coumarins and other heterocyclic aromatic hydrocarbons, demonstrating good functional group tolerance. mdpi.com A notable development is the copper-mediated oxidative chloro- and bromodifluoromethylation of phenols using (CH3)3SiCF2X and CuX (where X is Cl or Br) in the presence of Selectfluor. nih.gov This method provides a direct route to chloro- and bromodifluoromethyl aryl ethers. nih.gov

Nickel catalysis has gained prominence as a powerful method for forming carbon-carbon bonds, particularly in cross-coupling reactions involving alkyl electrophiles. Nickel-catalyzed Suzuki-type coupling reactions have been developed for the fluoroethylation of arylboronic acids. rsc.org This method allows for the selective transformation of the more reactive C-X bond in 1-fluoro-2-haloethanes, leaving the vicinal fluorine atom intact. rsc.org Mechanistic studies suggest the involvement of fluoroethyl radicals in a radical-rebound oxidative addition pathway. rsc.org

Furthermore, nickel catalysts have been employed in the carbonylative difluoroalkylation of arylboronic acids with difluoroalkyl bromides under an atmosphere of carbon monoxide. nih.gov This reaction proceeds efficiently under mild conditions and exhibits high functional group tolerance. nih.gov The key to this transformation is the formation of an arylacyl nickel complex, which circumvents the generation of a labile fluoroacyl nickel intermediate. nih.gov Nickel-catalyzed Miyaura-type borylations of unactivated alkyl halides with diboron reagents have also been established, providing a route to alkylboronates which can be valuable precursors in subsequent cross-coupling reactions. acs.orgnih.gov

Organocatalytic and Metal-Free Synthetic Routes

While transition metal catalysis offers powerful tools for C-F bond formation, the development of metal-free alternatives is of significant interest to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. Organocatalysis and other metal-free strategies have emerged as viable approaches for the synthesis of fluoroalkylated aromatic compounds.

An organocatalytic strategy for the hydrophenolation of gem-difluoroalkenes provides a direct and "fluorine-retentive" method for the synthesis of β,β-difluorophenethyl aryl ethers. nih.govnih.gov This reaction involves the addition of phenols across the double bond of gem-difluoroalkenes, catalyzed by an organic base such as 1,1,3,3-tetramethylguanidine (TMG) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov This approach is noteworthy as it avoids the common reaction pathways of gem-difluoroalkenes that lead to monofluorinated products through β-fluoride elimination. nih.govnih.gov The reaction proceeds in good to moderate yields and tolerates a range of functional groups, making it a valuable tool for accessing a class of compounds that are underrepresented in the literature. nih.govnih.gov

Table of Compounds

| Compound Name |

| This compound |

| 1,1,3,3-tetramethylguanidine |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene |

| Potassium phenoxide |

| 1-fluoro-2-haloethanes |

| (CH3)3SiCF2X |

| CuX |

| Selectfluor |

| Arylboronic acids |

| Difluoroalkyl bromides |

| Diboron reagents |

| α,α-difluoroketones |

| β,γ-unsaturated oximes |

| Alkenyl carboxylic acids |

| Coumarins |

| Gem-difluoroalkenes |

Interactive Data Tables

Palladium-Catalyzed Arylation of α,α-Difluoroketones

| Aryl Halide | Catalyst | Ligand | Base | Product | Yield (%) |

| Aryl Bromide | Pd(OAc)2 | P(t-Bu)Cy2 | K3PO4 | α-Aryl-α,α-difluoroketone | High |

| Aryl Chloride | Pd(OAc)2 | P(t-Bu)Cy2 | K3PO4 | α-Aryl-α,α-difluoroketone | High |

Copper-Mediated Difluoroalkylation of Phenols

| Phenol Substrate | Reagents | Catalyst | Oxidant | Product |

| Phenol | (CH3)3SiCF2Cl, CuCl | - | Selectfluor | Chlorodifluoromethyl aryl ether |

| Phenol | (CH3)3SiCF2Br, CuBr | - | Selectfluor | Bromodifluoromethyl aryl ether |

Nickel-Catalyzed Fluoroethylation of Arylboronic Acids

| Arylboronic Acid | Fluoroethyl Source | Catalyst | Base | Product |

| Ar-B(OH)2 | FCH2CH2I | Ni(cod)2 | K3PO4 | Ar-CH2CHF2 |

| Ar-B(OH)2 | FCH2CH2Br | Ni(cod)2 | K3PO4 | Ar-CH2CHF2 |

Organocatalytic Hydrophenolation of Gem-Difluoroalkenes

| Phenol Substrate | Gem-Difluoroalkene | Catalyst | Solvent | Product | Yield |

| Phenol | Ar-CH=CF2 | TBD | DCB/H2O | Ar-CH2CF2-O-Ph | Good-Moderate |

| 3-Hydroxypyridine | Ar-CH=CF2 | TMG | - | Ar-CH2CF2-O-(3-pyridyl) | Good-Moderate |

Nucleophilic Addition to Electrophilic Fluorinated Species

The synthesis of compounds bearing a 1,1-difluoroethyl group can be approached through the reaction of a nucleophile with a suitable electrophilic difluoroethylating agent. While direct C-difluoroethylation of phenols using this method is not extensively documented, the principle has been established with other nucleophiles. For instance, the fluorinated phosphonium salt, [Ph₃P⁺CF₂CH₃]BF₄⁻, has been identified as an effective nucleophilic 1,1-difluoroethylation agent for the difluoroethylation of aldehydes and imines. This reagent, or analogous electrophilic species, could potentially be adapted for the C-alkylation of highly nucleophilic phenolates, although this would likely compete with O-alkylation.

The challenge in the direct nucleophilic C-alkylation of phenols lies in controlling the regioselectivity (ortho- vs. para-substitution) and preventing O-alkylation. The hydroxyl group of a phenol is a powerful activating group, directing electrophilic attack to the ortho and para positions. For the synthesis of this compound, a meta-directing strategy or the use of a starting material with the desired substitution pattern would be necessary.

Common electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are typically used for the introduction of a single fluorine atom. The development of reagents that deliver an electrophilic "CF₂CH₃" group to an aromatic ring is an ongoing area of research.

Radical-Mediated Difluoroethylation Strategies

Radical-based methods offer an alternative avenue for the introduction of the 1,1-difluoroethyl group onto a phenolic scaffold. These strategies often involve the generation of a difluoroethyl radical, which can then be trapped by an aromatic system.

Electrochemical Generation of Difluoroethyl Radicals

Electrochemical methods provide a green and efficient means of generating radical species under mild conditions. While the direct electrochemical difluoroethylation of phenols is not a widely reported transformation, the generation of related fluoroalkyl radicals via electrochemical means is established. For instance, photoredox catalysis, which shares principles with electrochemistry in its use of single-electron transfer, has been employed for the difluoromethylation of phenols. In these reactions, a photocatalyst, upon irradiation with visible light, can induce the formation of a difluoromethyl radical from a suitable precursor, such as bromodifluoroacetic acid.

A similar approach could be envisioned for the generation of difluoroethyl radicals. Anodic oxidation of a suitable difluoroethyl precursor could generate the corresponding radical, which could then undergo addition to the phenol ring. The regioselectivity of such a reaction would be a critical aspect to control.

Radical Cascade and Cyclization Reactions

Radical cascade reactions, which involve a sequence of intramolecular radical additions, can be powerful tools for the construction of complex molecular architectures. A hypothetical radical cascade approach to a difluoroethyl-substituted phenol could involve the generation of a radical on a side chain attached to the phenol, followed by cyclization and subsequent ring-opening to install the desired group.

More directly, a radical addition-cyclization sequence could be employed. For example, a visible-light-induced radical difluoromethylation/cyclization cascade of N-arylacrylamides has been developed to synthesize difluoromethylated oxindoles. While this is a different heterocyclic system, the principle of a radical cascade initiated by a fluoroalkyl radical is demonstrated. A similar strategy could potentially be designed for phenolic substrates, where an appropriately substituted phenol undergoes a radical cascade initiated by a difluoroethyl radical.

Synthetic Routes for Fluorinated Phenol Derivatives Precursors

A common and often more practical approach to synthesizing this compound and its analogues involves the preparation of a fluorinated precursor, which is then converted to the final product. This can involve either the introduction of a difluoromethyl group that is later elongated or the formation of an aryl fluoroalkyl ether that is subsequently rearranged or modified.

Difluoromethylation of Phenols using Carbene Precursors (e.g., S-(Difluoromethyl)sulfonium Salts, Sodium Chlorodifluoroacetate)

The formation of aryl difluoromethyl ethers is a well-established transformation that can serve as a first step towards the synthesis of difluoroethylated phenols. These ethers can be prepared by the reaction of phenols with a difluorocarbene precursor.

S-(Difluoromethyl)sulfonium Salts: Bench-stable S-(difluoromethyl)sulfonium salts are effective difluorocarbene precursors for the difluoromethylation of a wide range of phenols. The reaction typically proceeds in the presence of a base, such as lithium hydroxide (B78521), to generate the phenolate (B1203915), which then traps the in situ-generated difluorocarbene. This method demonstrates good to excellent yields for a variety of substituted phenols.

Sodium Chlorodifluoroacetate: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is an inexpensive and non-toxic source of difluorocarbene. Thermal decarboxylation of this salt generates difluorocarbene, which is then trapped by a phenolate nucleophile. This method is robust and has been used on a large scale. The reaction is typically carried out in a polar solvent like DMF at elevated temperatures.

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| S-(Difluoromethyl)sulfonium salt | LiOH | Various | RT | Good to Excellent | |

| Sodium Chlorodifluoroacetate | K₂CO₃/Cs₂CO₃ | DMF | 95-120 | Good to Excellent |

Reaction of Phenols with Halogenated Ethylenes for Aryl Fluoroalkyl Ethers

The direct reaction of phenols with halogenated ethylenes provides a route to aryl fluoroalkyl ethers, which can be valuable precursors. A notable example is the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base. This reaction does not produce the target 1,1-difluoroethyl ether directly but instead yields aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers.

The proposed mechanism involves the dehydrohalogenation of halothane by the base to form the highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene. The phenoxide then attacks the gem-difluorovinyl carbon, followed by protonation to give the final product. This reaction is compatible with a range of substituted phenols, affording the corresponding ethers in moderate to good yields. These polyhalogenated ether products could then potentially be converted to the desired 1,1-difluoroethyl group through subsequent reductive dehalogenation steps.

| Phenol | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Phenol | NaH | THF | RT | 2-bromo-2-chloro-1,1-difluoroethyl phenyl ether | 39 | |

| p-Methoxyphenol | KOH | THF | 60 | 1-(2-bromo-2-chloro-1,1-difluoroethoxy)-4-methoxybenzene | 79 | |

| p-Trifluoromethylphenol | KOH | THF | 60 | 1-(2-bromo-2-chloro-1,1-difluoroethoxy)-4-(trifluoromethyl)benzene | 48 |

Regioselective Synthesis and Functional Group Tolerance for this compound

The regioselective introduction of the 1,1-difluoroethyl group onto a phenolic ring, particularly at the meta-position, presents a significant synthetic challenge due to the directing effects of the hydroxyl group, which typically favors ortho and para substitution. Overcoming this inherent reactivity requires specialized strategies, including the use of directing groups and late-stage functionalization approaches. These methods are crucial for accessing specific isomers like this compound and its analogues, which are of interest in medicinal chemistry and materials science.

Strategies Employing Protecting Groups for Phenol Regioselectivity

Protecting groups can be strategically employed to function as directing groups, guiding the regioselective functionalization of the phenolic ring. This approach temporarily modifies the phenol's electronic properties and provides a steric handle to control the position of subsequent chemical modifications.

A notable example of this strategy is the ruthenium-catalyzed meta-selective C-H difluoromethylation of phenol derivatives. While this method introduces a difluoromethyl group rather than a difluoroethyl group, the underlying principle of using a directing group to achieve meta-selectivity is directly applicable. In this approach, the phenolic hydroxyl group is first derivatized with a pyrimidine directing group. This modification facilitates the coordination of a ruthenium catalyst, which then selectively activates a C-H bond at the meta-position for difluoromethylation.

The reaction demonstrates good functional group tolerance, accommodating various substituents on the phenol ring. For instance, phenols with ortho- and para-substituents such as methyl, ethyl, methoxy (B1213986), ethoxy, fluoro, chloro, bromo, phenyl, propyl, trifluoromethoxy, and benzyloxy groups all undergo meta-difluoromethylation in moderate to good yields. This highlights the robustness of the directing group strategy in achieving regioselectivity that would be otherwise difficult to obtain.

The general applicability of this directing group approach is summarized in the table below, showcasing the range of substituted phenols that can undergo regioselective meta-difluoromethylation.

| Substituent at Ortho- or Para-Position | Product Yield (%) |

|---|---|

| Me | 85-93 |

| Et | 88 |

| OMe | 75-82 |

| OEt | 78 |

| F | 72-85 |

| Cl | 68-88 |

| Br | 70-80 |

| Ph | 75 |

| Pr | 85 |

| OCF3 | 70 |

| OBn | 72 |

A plausible synthetic route to this compound itself involves the initial synthesis of 3-hydroxyacetophenone. This precursor can be prepared through various methods, including the Fries rearrangement of phenyl acetate or the Friedel-Crafts acylation of phenol with subsequent rearrangement. Once 3-hydroxyacetophenone is obtained, the key step is the difluorination of the acetyl group. This transformation can be achieved using specialized fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). commonorganicchemistry.comcommonorganicchemistry.comenamine.netorganic-chemistry.org These reagents are effective for converting ketones into geminal difluorides. commonorganicchemistry.comcommonorganicchemistry.comenamine.netorganic-chemistry.org The phenolic hydroxyl group would likely require protection during this step to prevent side reactions.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) has emerged as a powerful strategy for introducing functional groups into complex molecules at a late step in the synthetic sequence. nih.gov This approach is particularly valuable for the synthesis of analogues of bioactive compounds, as it allows for rapid diversification without the need for de novo synthesis.

While a direct late-stage C-H difluoroethylation of a phenol at the meta-position has not been extensively reported, related methodologies highlight the potential of this approach. For example, an efficient method for the late-stage selective O-fluoroalkylation of tyrosine residues in peptides has been developed using 3,3-difluoroallyl sulfonium salts. nih.gov This reaction proceeds under mild, basic aqueous conditions and exhibits high efficiency, broad functional group tolerance, and excellent regio- and chemoselectivity. nih.gov Although this method modifies the hydroxyl group directly (O-alkylation) rather than the aromatic ring (C-alkylation), it demonstrates the feasibility of introducing fluorinated moieties into complex phenolic molecules in a controlled manner.

The success of such late-stage O-fluoroalkylations suggests that the development of analogous C-fluoroalkylation methods is a promising area of research. These methods would likely rely on the development of novel reagents and catalytic systems capable of selectively activating a C-H bond in the presence of a directing or coordinating group on the phenol. The principles of LSF, such as high chemoselectivity and functional group tolerance, are critical for the successful application of these methods to the synthesis of this compound and its structurally diverse analogues.

The table below summarizes the key features of a representative late-stage O-gem-difluoroallylation of phenols, illustrating the potential of such methods for modifying complex phenolic compounds.

| Parameter | Observation |

|---|---|

| Reaction Type | Late-Stage O-gem-difluoroallylation |

| Reagent | 3,3-Difluoroallyl sulfonium salts |

| Key Advantages | High efficiency, high functional group tolerance, excellent regio- and chemoselectivity |

| Reaction Conditions | Mild basic aqueous buffer (pH = 11.6) |

| Applicability | Phenol-containing bioactive molecules and peptides |

Mechanistic Investigations of 1,1 Difluoroethylation Reactions and Phenol Functionalization

Elucidation of Reaction Pathways for Difluoroalkylation

The formation of the C-CF2 bond in the synthesis of compounds like 3-(1,1-Difluoroethyl)phenol can proceed through several distinct mechanistic pathways. These pathways are often dictated by the choice of reagents, catalysts, and reaction conditions. Key intermediates, including carbenes and radicals, play pivotal roles in these transformations.

Role of Difluorocarbene Intermediates

Difluorocarbene (:CF2) is a highly reactive intermediate central to many difluoromethylation and difluoroethylation reactions. researchgate.netrsc.org It is typically generated in situ from various precursors. researchgate.netthieme-connect.com For the functionalization of phenols, the reaction generally begins with the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide anion. orgsyn.orgrsc.org This phenoxide then attacks the electrophilic difluorocarbene. rsc.orgorgsyn.org Subsequent protonation of the resulting intermediate yields the aryl difluoromethyl ether. orgsyn.org

The generation of difluorocarbene can be achieved from several sources, including:

Sodium 2-chloro-2,2-difluoroacetate: Thermal decarboxylation of this salt generates difluorocarbene. orgsyn.org

Difluoromethyltriflate (HCF2OTf): In the presence of a base like potassium hydroxide (B78521), HCF2OTf readily forms difluorocarbene. nih.gov Deuterium labeling studies have confirmed this pathway, showing that the reaction in D2O leads to the deuterium-labeled product (ArOCF2D), which would not be expected from a direct nucleophilic displacement mechanism. nih.gov

TMSCF2Br (Bromotrifluoromethylsilane): This reagent serves as a practical difluorocarbene source under mild conditions. sioc.ac.cnsioc.ac.cn The reaction of phenols with TMSCF2Br is believed to proceed via a difluorocarbene intermediate. cas.cn

2-Chloro-2,2-difluoroacetophenone (B1203941) and Chlorodifluoromethyl phenyl sulfone: These have also been employed as difluorocarbene precursors in reactions with phenols under basic conditions. thieme-connect.comcas.cncas.cn

A proposed mechanism for the difluoromethylation of phenols using a difluorocarbene precursor like 2-chloro-2,2-difluoroacetophenone involves the initial attack of a hydroxide ion on the precursor to generate a chlorodifluoromethyl anion. This anion then decomposes to form difluorocarbene and a chloride ion. The in-situ generated difluorocarbene is subsequently trapped by the aryloxide anion, followed by protonation to yield the final difluoromethyl aryl ether product. cas.cn

Involvement of Difluoroethyl and Other Fluoroalkyl Radicals

Radical pathways offer an alternative route to C-C and C-heteroatom bond formation in fluoroalkylation reactions. chemrxiv.org The generation of fluoroalkyl radicals can be achieved through various methods, including photoredox catalysis and the use of silver catalysts. sioc.ac.cnrsc.orgresearchgate.net These radicals are electron-deficient and readily add to electron-rich systems. mdpi.com

In the context of difluoroethylation, the difluoroethyl radical (•CF2CH3) can be generated and utilized. For instance, electrochemically driven methods can produce difluoroethyl radicals from corresponding halides for the direct C-H difluoroethylation of arenes under metal and catalyst-free conditions. researchgate.net Another approach involves the generation of a (phosphonio)difluoromethyl radical cation from an iododifluoromethylphosphonium salt under blue-light irradiation, which can then react with alkenes. organic-chemistry.org

While direct evidence for the involvement of a difluoroethyl radical in the synthesis of this compound from common starting materials is less prevalent in the reviewed literature, the general principles of radical fluoroalkylation are well-established. rsc.orgbohrium.com For example, radical cascade reactions involving fluoroalkyl radicals have been used to synthesize various fluorine-containing heterocyclic compounds. mdpi.com

Carbocationic Cyclization and Ring Opening Mechanisms

While not directly implicated in the primary synthesis of this compound from a simple phenol, carbocationic intermediates are relevant in the broader context of fluoroalkylation and subsequent transformations. For example, carbocationic intermediates can be involved in the cyclization of fluoroalkyl-containing molecules. acs.org In some instances, a fluoroalkyl radical can be oxidized to a carbocationic intermediate, which then undergoes further reaction, such as cyclization or proton transfer. mdpi.com The chemistry of highly fluorinated carbocations is a complex field, and their involvement can lead to various structural rearrangements and cyclization products. acs.org

Catalytic Cycle Analysis in Transition Metal-Mediated Processes

Transition metal catalysis provides a powerful toolkit for fluoroalkylation reactions, including difluoroethylation. nih.govbeilstein-journals.orgbeilstein-journals.org Various metals, including palladium, copper, and nickel, have been employed. rsc.orgnih.govsemanticscholar.org The catalytic cycles for these reactions can vary significantly depending on the metal, ligands, and fluoroalkylating agent used.

Common modes of catalytic difluoroalkylation include:

Nucleophilic Difluoroalkylation: Involving the transfer of a difluoromethyl or difluoroethyl group from a metal complex to an electrophile.

Electrophilic Difluoroalkylation: Where a metal catalyst facilitates the attack of a nucleophile on an electrophilic fluoroalkyl source.

Radical Difluoroalkylation: The metal catalyst initiates the formation of a fluoroalkyl radical.

Metal-Difluorocarbene Coupling (MeDiC): Involving the formation of a metal-difluorocarbene complex. beilstein-journals.org

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction might involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a difluoroethyl-metal reagent, and concluding with reductive elimination to form the desired product and regenerate the Pd(0) catalyst. semanticscholar.org

In copper-catalyzed reactions, a plausible mechanism for difluoromethylation can involve the formation of a CuCHF2 species, although this is known to have low thermal stability. beilstein-journals.org For difluorocarbene-based transformations, a transition metal can form a metal-difluorocarbene complex (M=CF2). cas.cn For example, in a palladium-catalyzed process using ClCF2H, a Pd(0) species can react with difluorocarbene to form a Pd=CF2 intermediate. Protonation of this intermediate can lead to a difluoromethyl-palladium complex, which then participates in the catalytic cycle. cas.cnresearchgate.net

Nickel catalysis has also emerged as an effective method for difluoroethylation. A proposed Ni(I)/Ni(III) catalytic cycle for the 1,1-difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride has been described. researchgate.net

Influence of Reaction Conditions and Reagent Stoichiometry on Mechanism

The outcome and underlying mechanism of difluoroethylation reactions are highly sensitive to the reaction conditions and the stoichiometry of the reagents.

Base and Solvent: The choice of base is critical in reactions involving difluorocarbene generation. For instance, in the difluoromethylation of phenols with HCF2OTf, aqueous potassium hydroxide was found to be more effective than lithium or sodium hydroxide. nih.gov The solvent can also play a significant role. In the same reaction, acetonitrile (B52724) was found to be a superior co-solvent. nih.gov For the difluoromethylation of phenols with sodium 2-chloro-2,2-difluoroacetate, N,N-dimethylformamide (DMF) is a commonly used solvent. orgsyn.orgorgsyn.org

Reagent Stoichiometry: The ratio of the fluoroalkylating agent to the substrate and base can influence the reaction efficiency and product distribution. In the difluoromethylation of phenols with sodium 2-chloro-2,2-difluoroacetate, an excess of the difluorocarbene precursor is typically used. orgsyn.orgorgsyn.org

Temperature and Reaction Time: These parameters can affect reaction rates and the stability of intermediates. For example, the difluoromethylation of 4-butylphenol (B154549) with HCF2OTf is complete within minutes at room temperature. nih.gov In contrast, other methods may require elevated temperatures and longer reaction times. cas.cn

Additives: In some cases, additives can significantly alter the reaction pathway or efficiency. For example, in the difluoromethylation of diphenols with TMSCF2Br, the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial. sioc.ac.cn

The chemoselectivity of difluoromethylation can also be controlled by tuning the reaction conditions. For example, in a molecule containing both a phenolic hydroxyl group and an aliphatic alcohol, selective difluoromethylation of the aliphatic O-H bond can be achieved under weakly acidic conditions, while using a strong base like KOH directs the reaction to the phenolic hydroxyl group. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment of individual atoms, allowing for the piecing together of the molecular puzzle. For 3-(1,1-Difluoroethyl)phenol, a combination of one-dimensional and multidimensional NMR experiments offers a comprehensive structural analysis.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide the foundational data for the structural assignment of this compound. Each spectrum offers unique insights into the different nuclei present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number and types of hydrogen atoms. Key signals include those for the aromatic protons and the methyl group of the difluoroethyl substituent. The aromatic protons typically appear in the 6.5-7.5 ppm range, with their splitting patterns indicating their relative positions on the benzene (B151609) ring. hmdb.ca The methyl protons of the -CF₂CH₃ group exhibit a characteristic triplet due to coupling with the two adjacent fluorine atoms. beilstein-journals.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the aromatic ring resonate in the typical downfield region of 110-160 ppm. hmdb.caudel.edu The carbon atom of the CF₂ group is significantly deshielded due to the strong electron-withdrawing effect of the two fluorine atoms, and its signal appears as a triplet due to one-bond coupling with the fluorine nuclei. beilstein-journals.orgudel.edu The methyl carbon also shows a triplet fine structure due to two-bond coupling with the fluorine atoms. beilstein-journals.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly diagnostic for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a quartet, arising from the coupling of the two equivalent fluorine atoms with the three protons of the adjacent methyl group. The chemical shift of the fluorine signal provides information about the electronic environment of the difluoroethyl group. nih.govresearchgate.net

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.2-7.4 | m | Ar-H | |

| ¹H | ~6.8-7.0 | m | Ar-H | |

| ¹H | ~5.0-6.0 | s | Ar-OH | |

| ¹H | ~2.0 | t | ³JHF ≈ 18 Hz | -CF₂CH₃ |

| ¹³C | ~155-160 | s | C-OH | |

| ¹³C | ~130-140 | t | ²JCF ≈ 20-30 Hz | C-CF₂CH₃ |

| ¹³C | ~115-130 | m | Ar-C | |

| ¹³C | ~120-130 | t | ¹JCF ≈ 240-260 Hz | -CF₂CH₃ |

| ¹³C | ~16-20 | t | ²JCF ≈ 20-25 Hz | -CF₂CH₃ |

| ¹⁹F | ~-90 to -100 | q | ³JFH ≈ 18 Hz | -CF₂CH₃ |

Note: The predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, multidimensional NMR techniques are employed. beilstein-journals.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. This is particularly useful for assigning the signals of the aromatic CH groups and the methyl group.

HH-COSY (Homonuclear Correlation Spectroscopy): COSY spectra reveal proton-proton couplings within the molecule. For this compound, this would show correlations between adjacent aromatic protons, helping to confirm their substitution pattern.

TOCSY (Total Correlation Spectroscopy): TOCSY experiments establish correlations between all protons within a spin system. In this case, it would further confirm the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons, such as the carbon attached to the hydroxyl group and the carbon bonded to the difluoroethyl group. beilstein-journals.orgbeilstein-journals.org

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. beilstein-journals.org This high accuracy allows for the determination of the elemental formula of this compound, C₈H₈F₂O, distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used for HRMS analysis. beilstein-journals.orgbeilstein-journals.org

Coupling chromatographic separation with mass spectrometry allows for the analysis of complex mixtures and the confirmation of the identity of individual components. nih.gov

LC/MS (Liquid Chromatography-Mass Spectrometry): This technique is suitable for the analysis of phenolic compounds. researchgate.netnih.gov The sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for detection and identification. LC/MS can be used to confirm the presence of this compound in a sample and to obtain its mass spectrum. jasco-global.com

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is another powerful tool for the separation and identification of volatile and semi-volatile compounds. researchgate.net Phenols can be analyzed by GC-MS, often after derivatization to increase their volatility. epa.govthermofisher.com The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be compared to spectral libraries for confident identification. shimadzu.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is a soft ionization technique that is particularly useful for the analysis of large biomolecules, but it can also be applied to smaller organic molecules. biomerieux.com In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. nih.gov The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. While less common for small molecules like this compound, MALDI-TOF/MS could potentially be used for its characterization, especially in specific applications or research contexts. rsc.org

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and characterizing the molecular structure of a compound by measuring its absorption of infrared radiation. azooptics.com The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the specific vibrational modes of its constituent functional groups.

The presence of the hydroxyl (-OH) group is typically identified by a broad O-H stretching vibration in the range of 3200-3600 cm⁻¹. Phenols, in particular, show a characteristic broad IR absorption around 3500 cm⁻¹. libretexts.org The aromatic nature of the compound is confirmed by the C-H stretching vibrations of the benzene ring, which appear in the 3000-3100 cm⁻¹ region. Additionally, C=C stretching vibrations within the aromatic ring are observed around 1500 and 1600 cm⁻¹. libretexts.org

The difluoroethyl group introduces strong C-F stretching absorptions, which are typically found in the 1000-1400 cm⁻¹ range. The C-O stretching vibration of the phenolic group is also a key diagnostic peak. libretexts.org

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1400-1000 | C-F Stretch | Difluoroethyl |

This table is generated based on typical absorption ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org The chromophore in this compound is the substituted benzene ring. Phenol (B47542) itself typically shows a primary absorption band (the ¹Lₐ band) around 210 nm and a secondary, less intense band (the ¹Lₑ band) around 270 nm in non-polar solvents. d-nb.info In ethanol, these bands can shift to approximately 218.5 nm and 271 nm, respectively. d-nb.info

The presence of the 1,1-difluoroethyl substituent on the phenol ring can influence the position and intensity of these absorption maxima. Electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands depending on their nature and position. The ionization of the phenolic hydroxyl group in alkaline solutions leads to the formation of the phenolate (B1203915) anion, which results in a significant red shift of the absorption peaks. For instance, the main absorption peak of phenol shifts from about 270 nm to 287 nm upon ionization. researchgate.net A similar shift is expected for this compound.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Condition | λₘₐₓ₁ (nm) | λₘₐₓ₂ (nm) | Electronic Transition |

|---|---|---|---|

| Neutral (in Ethanol) | ~271 | ~218 | π → π* |

This table is based on the known spectroscopic behavior of phenol and substituted phenols. d-nb.inforesearchgate.net

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 4-((1,1-Difluoroethyl)sulfinyl)phenol has been determined, revealing an orthorhombic crystal system with the space group P 2₁ 2₁ 2₁. beilstein-journals.org It is plausible that this compound would also crystallize in a common space group, with its solid-state structure dictated by intermolecular interactions such as hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions involving the polar C-F bonds. The fluorine atoms can also participate in weaker C–F···H or C–F···π interactions, which would influence the crystal packing.

Table 3: Postulated Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Orthorhombic or Monoclinic | Common for small organic molecules |

| Space Group | P2₁/c, P-1, or P2₁2₁2₁ | Common for substituted phenols |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding | Presence of phenolic -OH group |

This table represents a hypothesis based on crystallographic data of similar molecules. beilstein-journals.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the oxidation and reduction behavior of compounds. libretexts.org The electrochemical response of phenolic compounds is typically characterized by an oxidation peak corresponding to the oxidation of the hydroxyl group. uc.pt For phenol itself, this oxidation occurs at a potential of around +0.71 V versus a Ag/AgCl reference electrode in a neutral phosphate (B84403) buffer. uc.pt The exact potential is dependent on factors like pH, scan rate, and the nature of the electrode used. uc.ptnih.gov

The presence of the electron-withdrawing 1,1-difluoroethyl group at the meta position is expected to make the oxidation of the phenolic hydroxyl group more difficult, thus shifting the oxidation potential to a more positive value compared to unsubstituted phenol. The process for many phenolic compounds is irreversible, involving the transfer of electrons and protons to form phenoxy radicals, which can then undergo further reactions. uc.ptnih.gov

Table 4: Predicted Cyclic Voltammetry Data for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Anodic Peak Potential (Eₚₐ) | > +0.71 V (vs. Ag/AgCl) | Potential at which oxidation of the phenol group occurs. Expected to be higher than phenol due to the electron-withdrawing substituent. |

This table is a prediction based on the known electrochemical behavior of phenol and the electronic effects of substituents. uc.pt

Computational Chemistry and Theoretical Investigations of 3 1,1 Difluoroethyl Phenol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intricate details of molecular and electronic structures that are often difficult to probe experimentally. For 3-(1,1-difluoroethyl)phenol, these computational methods provide a window into the molecule's fundamental properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govsuperfri.org DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the geometry of this compound and to predict various molecular properties. nih.govresearchgate.net These calculations can accurately model the effects of the electron-withdrawing 1,1-difluoroethyl group on the aromatic ring's electron density distribution. The presence of the two fluorine atoms significantly alters the electronic landscape of the phenol (B47542) ring, a phenomenon that DFT can quantitatively describe.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxibiology.comresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net For substituted phenols, the HOMO and LUMO are often located on different parts of the molecule, influencing the nature of electronic transitions and chemical interactions. researchgate.net In the case of this compound, the electron-withdrawing nature of the difluoroethyl group is expected to lower the energy of both the HOMO and LUMO, and the precise distribution of these orbitals, which can be visualized through DFT calculations, dictates the sites susceptible to electrophilic and nucleophilic attack.

Below is a table showcasing representative HOMO-LUMO data for related phenolic compounds, illustrating the typical range of these values.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenol | -0.3316 | -0.0472 | 0.2844 |

| 2-(Difluoromethyl)-4-(trifluoromethyl)phenol (B13186940) | Not specified | Not specified | 5.2 |

Note: The data for phenol is from a specific computational study and may vary with the level of theory used. researchgate.net The data for 2-(difluoromethyl)-4-(trifluoromethyl)phenol provides a reference for a related fluorinated phenol.

Charge Distribution Analysis

The distribution of electron density within a molecule is fundamental to its reactivity and intermolecular interactions. Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, provides insights into the partial atomic charges on each atom. researchgate.net For this compound, the high electronegativity of the fluorine atoms creates a significant partial positive charge on the carbon of the difluoroethyl group and influences the charge distribution across the aromatic ring. This polarization affects the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions.

Mechanistic Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating reaction mechanisms and understanding the energetic profiles of chemical transformations. For reactions involving this compound, such as functionalization or polymerization, DFT calculations can be employed to model the reaction pathways. nii.ac.jp This involves identifying and characterizing the structures and energies of reactants, intermediates, transition states, and products.

For instance, in the synthesis of 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines from related 2-aryloxy-1,1-difluorocyclopropanes, mechanistic studies have shown the regioselective ring opening of the cyclopropane (B1198618) ring and subsequent cyclization. nii.ac.jp Transition state analysis helps to determine the rate-limiting step of a reaction and provides a deeper understanding of the factors controlling the reaction's feasibility and kinetics.

Prediction of Reactivity and Selectivity in Functionalization

Theoretical calculations can predict the reactivity and regioselectivity of functionalization reactions on the this compound molecule. The electronic effects of the hydroxyl and 1,1-difluoroethyl groups play a crucial role in directing incoming electrophiles or nucleophiles to specific positions on the aromatic ring. nih.gov

Computational studies on similar phenolic systems have shown that substitution at the para-position to the hydroxyl group is often favored due to the greater stability of the resulting intermediates. open.ac.uk For this compound, the interplay between the activating hydroxyl group and the deactivating, meta-directing difluoroethyl group would create a unique reactivity pattern. DFT calculations of electrostatic potential maps and frontier orbital densities can help predict the most likely sites for electrophilic aromatic substitution or other functionalization reactions. researchgate.net

Theoretical Studies on the Electronic Effects of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group is considered a bioisostere of the methoxy (B1213986) group, but it imparts distinct electronic properties. nii.ac.jp Theoretical studies focus on quantifying the inductive and resonance effects of this group. The strong electron-withdrawing nature of the geminal fluorine atoms significantly impacts the electronic properties of the adjacent aromatic system. This effect is primarily inductive, pulling electron density away from the ring.

Chemical Reactivity and Derivatization Studies of 3 1,1 Difluoroethyl Phenol

Reactions at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group is the most reactive site on the 3-(1,1-difluoroethyl)phenol molecule for many common transformations, including etherification and esterification. These reactions convert the phenol (B47542) into more complex derivatives with modified properties.

Etherification: Phenols can be converted to ethers through various methods, most commonly via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. Due to its acidity, the hydroxyl group of this compound can be readily deprotonated by bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to facilitate this reaction. Another approach involves reaction with difluorocarbene precursors to generate aryl difluoromethyl ethers.

Esterification: Direct esterification of phenols with carboxylic acids is typically a slow and inefficient process. nih.govresearchgate.net Therefore, more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, are employed for the efficient synthesis of phenyl esters. nih.gov The reaction proceeds by nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. This transformation is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl) and accelerate the reaction.

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl halide (R-X) | Aryl alkyl ether | Solvent (e.g., Acetone, DMF), Heat |

| Etherification (Difluoromethylation) | Difluorocarbene precursor (e.g., HCF₂OTf) | Aryl difluoromethyl ether | Base (e.g., KOH), Aqueous solvent |

| Esterification | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | Aryl ester | Base (e.g., Pyridine), Room Temp or Heat |

Transformations Involving the 1,1-Difluoroethyl Moiety (e.g., Further Fluorination, Alkyl Manipulations)

The 1,1-difluoroethyl group is characterized by its high chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the fluorine atoms resistant to substitution. Furthermore, the electron-withdrawing effect of the two fluorine atoms deactivates the adjacent C-H bonds on the methyl group, making them less susceptible to common oxidation or substitution reactions.

Research into the specific transformations of the 1,1-difluoroethyl group on an aromatic ring is limited, suggesting that this moiety is generally considered inert under many synthetic conditions.

Further Fluorination: Introducing a third fluorine atom onto the difluoro-substituted carbon to create a trifluoroethyl group would require harsh conditions and specialized fluorinating agents, and is not a commonly reported transformation.

Alkyl Manipulations: Reactions involving the terminal methyl group are also challenging. While studies have shown that the protons on a difluoromethyl carbon adjacent to a carbonyl group can be removed by a strong base, nih.gov this reactivity is not directly transferable to the 1,1-difluoroethyl group, which lacks such an activating feature. The metabolism of related α,α-difluoroethyl thioethers involves oxidation at the sulfur atom rather than the alkyl group, further highlighting the robustness of the fluoroalkyl moiety. byjus.com

Consequently, the 1,1-difluoroethyl group typically serves as a stable, non-reactive functional group that modifies the electronic and physical properties of the parent molecule without participating in further derivatization.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Phenol Ring

The substitution pattern on the aromatic ring of this compound is dictated by the combined electronic effects of the hydroxyl (-OH) and the 1,1-difluoroethyl (-CF₂CH₃) groups.

Electrophilic Aromatic Substitution: The outcome of electrophilic aromatic substitution (EAS) is determined by the directing influence of the existing substituents.

-OH group: The hydroxyl group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). mlsu.ac.inwikipedia.org

-CF₂CH₃ group: Fluoroalkyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine. This effect deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (positions 2, 4, and 6 relative to its own position at C3).

The directing effects of both groups are synergistic, reinforcing substitution at positions 2, 4, and 6. The powerful activating nature of the -OH group dominates, making the ring highly susceptible to electrophilic attack at these positions. mlsu.ac.in Phenols often react under mild conditions, sometimes without a Lewis acid catalyst that is typically required for less activated rings. mlsu.ac.inmdpi.com

| Reaction | Typical Reagents | Predicted Major Products |

|---|---|---|

| Halogenation (Bromination) | Br₂ in a non-polar solvent (e.g., CCl₄) | 2-Bromo-5-(1,1-difluoroethyl)phenol and 4-Bromo-3-(1,1-difluoroethyl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-5-(1,1-difluoroethyl)phenol and 4-Nitro-3-(1,1-difluoroethyl)phenol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at positions 2, 4, and 6 |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) is less common for phenol derivatives. This reaction requires a ring that is highly electron-deficient and possesses a good leaving group (such as a halide). While the 1,1-difluoroethyl group is electron-withdrawing and thus "activates" the ring for nucleophilic attack, this compound itself lacks a suitable leaving group. For an SₙAr reaction to occur, a derivative, such as 4-chloro-3-(1,1-difluoroethyl)phenol, would be necessary. In such a case, the electron-withdrawing effects of both the chloro and the difluoroethyl substituents would make the ring susceptible to attack by a strong nucleophile.

Cross-Coupling Reactions for Further Functionalization of the Aromatic System

Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, phenols are generally not used directly in these reactions because the hydroxyl group is a poor leaving group. mdpi.com The standard strategy involves a two-step process:

Activation: The phenolic hydroxyl group is first converted into a functional group with better leaving group ability. Common derivatives include triflates (-OTf), tosylates (-OTs), nonaflates (-ONf), or carbamates. mdpi.comnih.gov This is typically achieved by reacting the phenol with the corresponding sulfonyl chloride (e.g., tosyl chloride) or fluoride (B91410) in the presence of a base.

Coupling: The resulting aryl sulfonate or carbamate (B1207046) can then act as the electrophilic partner in a cross-coupling reaction. For example, in a Suzuki-Miyaura coupling, the activated phenol derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base to form a new biaryl compound. mdpi.comnih.gov This approach allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the original hydroxyl group.

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Activation | Tosylation | Tosyl chloride (TsCl), Base (e.g., Pyridine) | 3-(1,1-Difluoroethyl)phenyl tosylate |

| 2. Coupling | Suzuki-Miyaura Coupling | Aryl boronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-(1,1-Difluoroethyl)-1,1'-biphenyl derivative |

This two-step sequence provides a versatile pathway for the extensive functionalization of the this compound scaffold, enabling the synthesis of a diverse library of complex molecules.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for the Construction of Complex Organic Molecules

The chemical structure of 3-(1,1-difluoroethyl)phenol, featuring a reactive phenolic hydroxyl group and a difluoroethyl moiety on an aromatic ring, makes it an excellent intermediate for the synthesis of intricate organic structures. The hydroxyl group serves as a handle for a variety of chemical transformations, including etherification, esterification, and cross-coupling reactions, allowing for its incorporation into larger molecular frameworks.

The presence of the 1,1-difluoroethyl group significantly influences the reactivity and properties of the resulting molecules. This group can act as a lipophilic hydrogen bond surrogate, potentially enhancing the binding affinity of a molecule to its biological target. Furthermore, the strong carbon-fluorine bonds contribute to increased thermal and metabolic stability of the final compounds.

While specific, publicly documented examples of complex molecules synthesized directly from this compound are not extensively available, its utility can be inferred from the well-established reactivity of phenols in organic synthesis. For instance, O-alkylation of the phenolic hydroxyl group can be readily achieved to introduce diverse side chains, leading to a wide array of derivatives with tailored properties.

Illustrative Synthetic Transformations of this compound:

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Williamson Ether Synthesis | Alkyl halide, Base | Aryl ether | Intermediate for pharmaceuticals |

| Esterification | Acyl chloride, Base | Aryl ester | Liquid crystal component |

| Suzuki Coupling (after conversion to triflate) | Arylboronic acid, Pd catalyst | Biaryl compound | Organic electronic material |

| Mannich Reaction | Formaldehyde, Secondary amine | Aminomethylated phenol (B47542) | Ligand for catalysis |

These examples highlight the synthetic versatility of this compound as a starting material for constructing more complex and functionally diverse organic molecules.

Development of Novel Fluorinated Building Blocks for Diverse Chemical Syntheses

The strategic value of this compound extends to its role as a precursor for novel fluorinated building blocks. These building blocks are smaller, functionalized molecules that can be readily incorporated into larger structures during multi-step syntheses, providing a straightforward method for introducing the desirable difluoroethylphenyl motif.

The chemical manipulation of this compound can generate a variety of useful synthons. For example, halogenation of the aromatic ring can introduce reactive sites for further cross-coupling reactions, while nitration followed by reduction can provide access to fluorinated anilines, which are key components in many pharmaceuticals and agrochemicals.

The development of such building blocks is a critical aspect of modern synthetic chemistry, as it allows for a modular and efficient approach to the synthesis of complex targets. By having a toolbox of well-defined, fluorinated intermediates derived from this compound, chemists can streamline the synthesis of new chemical entities with potentially enhanced properties.

Examples of Novel Fluorinated Building Blocks Derived from this compound:

| Starting Material | Reaction | Product (Building Block) | Potential Use in Synthesis |

| This compound | Bromination | 4-Bromo-3-(1,1-difluoroethyl)phenol | Suzuki or Buchwald-Hartwig coupling reactions |

| This compound | Nitration, then Reduction | 4-Amino-3-(1,1-difluoroethyl)phenol | Synthesis of amides, ureas, and heterocyclic compounds |

| This compound | Formylation | 4-Hydroxy-2-(1,1-difluoroethyl)benzaldehyde | Precursor for Schiff bases and other complex heterocycles |

Contributions to Agrochemical and Pharmaceutical Research via Structural Motif Incorporation

The incorporation of fluorine-containing motifs is a well-established strategy in the design of modern agrochemicals and pharmaceuticals. sigmaaldrich.com The presence of fluorine can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. The this compound structural unit is a prime candidate for inclusion in novel bioactive molecules.

In agrochemical research , the difluoroethyl group can increase the lipophilicity of a pesticide, which can improve its penetration through the waxy cuticle of plants or the exoskeleton of insects. solvay.com This can lead to enhanced pesticidal activity and potentially lower application rates, reducing the environmental impact. Phenolic structures are also common in herbicides and fungicides, and the addition of the difluoroethyl group can modulate the biological activity and spectrum of these compounds.

In pharmaceutical research , the metabolic stability conferred by the C-F bonds is a significant advantage. alfa-chemistry.com The difluoroethyl group can block sites of oxidative metabolism, leading to a longer half-life of a drug in the body. Furthermore, the electronic properties of the fluorinated phenol can influence its binding to target proteins, potentially leading to increased potency and selectivity. jelsciences.com While specific commercialized drugs or agrochemicals containing the this compound moiety are not prominently documented, its structural features align well with the design principles of modern bioactive compounds.

Potential Impact of the 3-(1,1-Difluoroethyl)phenyl Motif in Bioactive Molecules:

| Area of Research | Potential Advantage of Incorporation | Illustrative Target Class |

| Agrochemicals | Enhanced lipophilicity, increased metabolic stability, improved efficacy | Herbicides, Fungicides, Insecticides |

| Pharmaceuticals | Increased metabolic stability, enhanced binding affinity, improved bioavailability | Kinase inhibitors, GPCR modulators, enzyme inhibitors |

Innovations in Materials Science through the Design of Fluorinated Phenol Derivatives

The unique properties of fluorinated compounds have also been harnessed in the field of materials science to create advanced materials with tailored functionalities. Derivatives of this compound hold promise for the development of novel polymers and liquid crystals with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

In the realm of fluoropolymers , the incorporation of the this compound unit, either as a monomer or as a pendant group, could lead to materials with high thermal stability, low surface energy, and desirable dielectric properties. Such polymers could find applications in high-performance coatings, membranes, and electronic components.

In the design of liquid crystals , the introduction of the difluoroethyl group can significantly influence the mesophase behavior and electro-optical properties. researchgate.net The polarity and steric bulk of this group can be fine-tuned to achieve specific liquid crystalline phases and switching characteristics, which are crucial for applications in display technologies. The synthesis of liquid crystal monomers from fluorinated phenols is a known strategy to achieve materials with high performance. beilstein-journals.org

Potential Applications of this compound Derivatives in Materials Science:

| Material Class | Potential Property Enhancement | Potential Application |

| Fluoropolymers | High thermal stability, low dielectric constant, chemical resistance | Advanced coatings, electronic packaging, high-frequency circuit boards |

| Liquid Crystals | Modified mesophase behavior, tailored dielectric anisotropy, faster switching speeds | High-resolution displays, optical shutters, spatial light modulators |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future development of 3-(1,1-Difluoroethyl)phenol is intrinsically linked to the innovation of efficient and environmentally benign synthetic routes. Current methodologies for the synthesis of fluorinated phenols often rely on harsh reagents and conditions, limiting their broad applicability and scalability. Future research should prioritize the development of novel and sustainable synthetic strategies.

A significant area for advancement lies in the exploration of catalytic difluoroethylation of phenols . While methods for the difluoromethylation of phenols are emerging, the direct and selective introduction of a 1,1-difluoroethyl group onto a phenolic ring remains a challenge. Research into transition-metal catalysis, photoredox catalysis, and organocatalysis could provide milder and more efficient pathways. For instance, the use of earth-abundant metal catalysts could offer a more sustainable alternative to precious metal catalysts.

Furthermore, the principles of green chemistry should be at the forefront of synthetic design. This includes the use of renewable starting materials, safer solvents, and energy-efficient processes. Investigating the synthesis of this compound from bio-based precursors would be a significant step towards sustainability. Additionally, the development of continuous flow processes could offer improved safety, efficiency, and scalability for the synthesis of this and other fluorinated compounds.

| Potential Sustainable Synthetic Approach | Key Advantages |

| Transition-Metal Catalyzed Difluoroethylation | High selectivity, milder reaction conditions |

| Photoredox Catalysis | Use of visible light as a renewable energy source |

| Organocatalysis | Avoidance of toxic and expensive metal catalysts |

| Continuous Flow Synthesis | Improved safety, scalability, and process control |

| Synthesis from Bio-based Precursors | Reduced reliance on fossil fuels, increased sustainability |

Deeper Mechanistic Insights through Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Future research should leverage advanced analytical techniques to gain deeper mechanistic insights into the formation of the carbon-fluorine and carbon-carbon bonds in this molecule.

In situ spectroscopic techniques , such as ReactIR (in situ Fourier-transform infrared spectroscopy) and in situ NMR (nuclear magnetic resonance) spectroscopy, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. Given the unique properties of the fluorine nucleus, 19F NMR spectroscopy is a particularly powerful tool for studying the mechanisms of fluorination reactions. acs.orgoup.com It can provide detailed information about the electronic environment of the fluorine atoms, aiding in the characterization of reaction intermediates and transition states. acs.orgoup.com

Kinetic studies, including the determination of reaction orders, activation energies, and isotope effects, can provide quantitative data to support proposed mechanisms. For example, kinetic isotope effect (KIE) experiments can help to determine the rate-determining step of a reaction and whether a particular bond is broken in that step.

Expansion of Applications in Emerging Chemical Fields

While the current applications of this compound are not extensively documented, its structural features suggest significant potential in several emerging chemical fields. The presence of the difluoroethyl group can modulate key physicochemical properties such as lipophilicity, metabolic stability, and acidity, making it an attractive moiety for the design of new bioactive molecules and functional materials.

In medicinal chemistry , the phenol (B47542) group provides a handle for further functionalization, while the difluoroethyl group can act as a bioisostere for other functional groups, potentially improving the pharmacological profile of drug candidates. google.com Future research could explore the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents for a range of diseases, including central nervous system disorders, inflammation, and cancer. nih.gov The anti-inflammatory and antioxidant properties often associated with phenolic compounds could be enhanced or modified by the presence of the fluorine atoms. nih.govnih.govresearchgate.netsemanticscholar.org

In the field of agrochemicals , the unique properties imparted by fluorine can lead to the development of more potent and selective pesticides and herbicides. google.com The this compound scaffold could be explored for the development of new crop protection agents with improved efficacy and environmental profiles.

Furthermore, in materials science , the incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. researchgate.netnih.gov This opens up possibilities for the use of this compound as a monomer or building block for the synthesis of novel fluorinated polymers and materials with tailored properties for applications in electronics, coatings, and advanced textiles. researchgate.netnih.gov

| Emerging Application Field | Potential Benefits of this compound |

| Medicinal Chemistry | Improved metabolic stability, enhanced biological activity, bioisosteric replacement |

| Agrochemicals | Increased potency and selectivity of pesticides and herbicides |